3-Benzenesulfonyl vs. 1-Benzenesulfonyl Indole Regioisomerism: A Binary Activity Switch in HIV-1 NNRTI Assays
In a systematic study of indolyl aryl sulfones in acutely infected MT-4 cells, all 1-benzenesulfonyl-substituted indole derivatives were reported as 'poorly or totally inactive' against HIV-1, whereas several 3-benzenesulfonyl derivatives achieved antiviral potency in the low nanomolar range, comparable to the reference compound L-737,126 [1]. The target compound CAS 918493-43-3 bears the 3-benzenesulfonyl substitution that is structurally required for activity in this validated antiviral chemotype.
| Evidence Dimension | Antiviral activity (HIV-1 in MT-4 cells) as a function of benzenesulfonyl regioisomerism |
|---|---|
| Target Compound Data | CAS 918493-43-3: 3-benzenesulfonyl regioisomer (quantitative EC50 not publicly reported for this specific compound) |
| Comparator Or Baseline | 1-Benzenesulfonyl indole series: 'poorly or totally inactive'; 3-Benzenesulfonyl series (representative analogs): low nanomolar EC50 range |
| Quantified Difference | Qualitative activity switch from inactive (1-substituted) to low-nM active (3-substituted); exact magnitude for CAS 918493-43-3 not yet published |
| Conditions | HIV-1 acutely infected MT-4 cell-based antiviral assay |
Why This Matters
For procurement in antiviral screening programs, selecting a 3-benzenesulfonyl regioisomer (such as CAS 918493-43-3) rather than a 1-benzenesulfonyl analog avoids the documented inactivity of the 1-substituted series, a binary selection criterion established by published SAR.
- [1] Silvestri R, De Martino G, et al. Novel indolyl aryl sulfones active against HIV-1 carrying NNRTI resistance mutations: synthesis and SAR studies. J Med Chem. 2003;46(12):2482-2493. View Source
